molecular formula C14H11F2N3O2 B2499063 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 860611-41-2

5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Cat. No.: B2499063
CAS No.: 860611-41-2
M. Wt: 291.258
InChI Key: UQDSLURICQRQJA-UHFFFAOYSA-N
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Description

5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C14H11F2N3O2 and its molecular weight is 291.258. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Properties

5-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one and its derivatives have demonstrated significant antifungal and antimicrobial properties. Research conducted by Tasaka et al. (1997) highlighted that stereoisomers of this compound, particularly TAK-187, showed potent antifungal activity against Candida albicans, exerting a strong inhibitory effect on sterol synthesis in the organism (Tasaka et al., 1997). Another study by Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and assessed their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Physicochemical Properties and Solubility

Volkova et al. (2020) synthesized a novel potential antifungal compound from the 1,2,4-triazole class and characterized its physicochemical properties. They determined solubility in various solvents and evaluated the thermodynamic parameters of solubility and transfer processes, highlighting the compound's preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).

Molecular Interactions and Stability

Ahmed et al. (2020) studied the synthesis, spectroscopic, and X-ray characterization of triazole derivatives. They explored the molecular interactions, particularly π-hole tetrel bonding interactions, and how the nucleophilic/electrophilic nature of certain groups is influenced by ring substituents, affecting the interaction energy of the tetrel bond (Ahmed et al., 2020).

Anticancer Activity and Molecular Docking Studies

Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their anticancer properties through density functional theory and molecular docking. The research provided insights into the most stable states of the structures and their interaction with the EGFR binding pocket, offering a foundation for future anticancer drug development (Karayel, 2021).

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds are known to interact with various targets in cancer cells, but the specific target for this compound needs further investigation.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been shown to have cytotoxic activities against various human cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-8-1-2-12(16)10(3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,5-7,11,14,21H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDSLURICQRQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326762
Record name 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860611-41-2
Record name 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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